molecular formula C8H6F4N4 B11730051 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine

5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine

Katalognummer: B11730051
Molekulargewicht: 234.15 g/mol
InChI-Schlüssel: KAAIDCXDLUIQIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of difluoromethyl groups at the 5 and 7 positions of the pyrazolo[1,5-a]pyrimidine ring, which can influence its chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds containing difluoromethyl groups. For instance, the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate with 1,1,5,5-tetrafluoropentane-2,4-dione in the presence of acetic acid can yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The difluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are limited.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include acetic acid, trifluoroacetic acid, and various nucleophiles. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups replacing the difluoromethyl groups .

Wissenschaftliche Forschungsanwendungen

5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl groups can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of specific biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Similar structure but with trifluoromethyl groups instead of difluoromethyl groups.

    7-Difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine: Contains a phenyl group at the 5 position.

    5-Cyclopropyl-7-difluoromethylpyrazolo[1,5-a]pyrimidine: Contains a cyclopropyl group at the 5 position.

Uniqueness

The presence of difluoromethyl groups at both the 5 and 7 positions makes 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine unique. These groups can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages in specific applications compared to similar compounds.

Eigenschaften

Molekularformel

C8H6F4N4

Molekulargewicht

234.15 g/mol

IUPAC-Name

5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C8H6F4N4/c9-7(10)3-1-4(8(11)12)16-6(14-3)2-5(13)15-16/h1-2,7-8H,(H2,13,15)

InChI-Schlüssel

KAAIDCXDLUIQIS-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N2C(=CC(=N2)N)N=C1C(F)F)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.